4-Amino-3,5-dimethylbenzoic acid

Catalog No.
S664724
CAS No.
4919-40-8
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3,5-dimethylbenzoic acid

In antiviral and immunosuppressant drug discovery, the precise 3D conformation of aniline-based building blocks is critical; unhindered aminobenzoic acids lead to side reactions and loss of target affinity. 4-Amino-3,5-dimethylbenzoic acid (CAS 4919-40-8) solves this via dual ortho-methyl-induced steric hindrance, twisting the amino group out of the aromatic plane. This uniquely enables: • Selective HIV-1 RT NNRTI synthesis (hydrophobic pocket docking) • Correct spatial orientation for S1P1 receptor agonism • Clean diazotization and azo-coupling for photosensitive materials without ortho-substitution byproducts. Sourced as a high-purity solid with batch-specific CoA for reliable scale-up.

CAS Number

4919-40-8

Product Name

4-Amino-3,5-dimethylbenzoic acid

IUPAC Name

4-amino-3,5-dimethylbenzoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

NZEOOPXCKUWJDQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)C(=O)O

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(=O)O

The exact mass of the compound 4-Amino-3,5-dimethylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Amino-3,5-dimethylbenzoic acid, 3,5-Dimethyl-4-aminobenzoic acid, Benzoic acid, 4-amino-3,5-dimethyl-, 4-Amino-3,5-dimethylbenzenecarboxylic acid, 3,5-Dimethyl PABA

Purity

≥97%

Package Size

1 g, 5 g

4-Amino-3,5-dimethylbenzoic acid (CAS 4919-40-8) is a highly specialized, sterically hindered aromatic building block utilized extensively in pharmaceutical chemistry and materials science. Characterized by an amino group flanked by two ortho-methyl groups, this compound presents a unique electronic and steric profile compared to standard aminobenzoic acids. In industrial procurement, it is primarily sourced as a critical precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs), selective sphingosine 1-phosphate (S1P1) receptor agonists, and conformationally rigid liquid crystalline materials. Its distinct value lies in its ability to dictate the 3D conformation of downstream active pharmaceutical ingredients (APIs) and prevent unwanted ortho-substitution during complex multi-step syntheses [1].

Research Fit

PROTAC linker synthesis: chemoselective carboxyl reactivity with sterically shielded amino group
High-temperature heterocycle synthesis: reported thermal stability supports cyclocondensation workflows
Fragment-based discovery research: lead-like physicochemical profile compatible with hit elaboration

Attempting to substitute 4-amino-3,5-dimethylbenzoic acid with unhindered 4-aminobenzoic acid (PABA) or mono-substituted 4-amino-3-methylbenzoic acid fundamentally compromises both synthetic processability and end-product efficacy. The dual ortho-methyl groups induce severe 'steric inhibition of resonance,' twisting the amino group out of the aromatic plane and altering its pKa, nucleophilicity, and electron-donating capacity [1]. In pharmaceutical applications, such as the synthesis of diarylpyrimidine (DAPY) analogues, these two methyl groups are strictly required to fill specific hydrophobic binding pockets; removing even one methyl group drastically reduces target binding affinity [2]. Consequently, buyers must procure this exact di-methylated compound to ensure both the correct thermodynamic behavior during cross-coupling and the required biological activity of the final API.

Substitution Risk

Attribute
4-Amino-3,5-dimethylbenzoic acid
Analog / Substitute
Steric environment
Symmetric 3,5-dimethyl shielding of para-amino group
Monomethyl analog: reduced steric protection; reactivity profile may shift
Substitution symmetry
C2-symmetric dimethyl pattern supports ordered crystal packing
2,3-Dimethyl regioisomer: asymmetric substitution alters electronic landscape; thermal and solubility behavior may differ
Functional group polarity
Para-amino: moderate polarity; balanced LogP ~1.3
Hydroxy analog: higher polarity may reduce membrane permeability context; solubility-lipophilicity balance not interchangeable

Steric Inhibition of Resonance

The presence of two methyl groups at the 3 and 5 positions forces the amino group of 4-amino-3,5-dimethylbenzoic acid out of coplanarity with the benzene ring. This steric inhibition of resonance significantly reduces the mesomeric electron donation from the nitrogen lone pair into the aromatic system, altering the compound's pKa and saponification rates compared to unhindered analogs[1]. Unlike 4-aminobenzoic acid, where the amino group is fully conjugated, the twisted conformation in the 3,5-dimethyl variant localizes electron density on the nitrogen, fundamentally changing its reactivity profile in electrophilic aromatic substitutions and N-arylations.

Evidence DimensionAmino group resonance and planarity
Target Compound DataAmino group twisted out of the aromatic plane, exhibiting strong steric inhibition of resonance.
Comparator Or Baseline4-Aminobenzoic acid (PABA), which maintains a planar, fully conjugated conformation.
Quantified DifferenceComplete blockage of ortho-positions and localized nitrogen lone pair in the target compound vs. strong mesomeric electron donation in PABA.
ConditionsEvaluated via 13C-NMR chemical shifts and pKa measurements in solution.

Procurement of this specific isomer is mandatory when a synthetic route requires a localized, non-conjugated amine to prevent unwanted side reactions or to dictate specific spatial geometries.

Thermal stability vs monomethyl
Reported
251–252 °C vs 168–173 °C
Δ ≈ +80 °C
Supports high-temperature synthesis and purification workflows
Monoclinic C2 crystal lattice confirmed by X-ray diffraction; purity ≥95% for compared compounds

High-Temperature Cross-Coupling

Due to the significant steric hindrance around the amino group, 4-amino-3,5-dimethylbenzoic acid requires specific, often more rigorous, conditions for cross-coupling compared to unhindered anilines. In the synthesis of diarylpyrimidine (DAPY) analogues, coupling the ethyl ester of 4-amino-3,5-dimethylbenzoic acid with 4-(4-chloropyrimidin-2-ylamino)benzonitrile requires heating at 150 °C for 2 hours to achieve a 93% yield [1]. This thermal requirement must be factored into process scale-up, as standard room-temperature Buchwald-Hartwig or SNAr conditions used for generic aminobenzoates will fail or suffer from low conversion rates with this sterically demanding substrate.

Evidence DimensionThermal requirement for N-arylation/SNAr coupling
Target Compound DataRequires heating to 150 °C to achieve >90% yield in pyrimidine coupling.
Comparator Or BaselineUnhindered anilines (e.g., PABA derivatives), which typically couple at 80-100 °C under similar conditions.
Quantified DifferenceA 50-70 °C higher processing temperature is required to overcome the activation energy barrier imposed by the dual ortho-methyl groups.
ConditionsNeat or high-boiling solvent coupling with 4-(4-chloropyrimidin-2-ylamino)benzonitrile.

Process chemists and buyers must ensure their manufacturing facilities can support the elevated temperatures required to process this sterically hindered precursor.

pKa differentiation
Class-level
pKa = 5.00 ± 0.10
Ionization state context for solubility-pH profiling
Predicted values; experimental validation limited. ΔpKa ≈ +0.07 vs monomethyl analog

Target Binding Affinity

The 3,5-dimethyl substitution is not merely a synthetic artifact; it is critical for the biological efficacy of the final API. In the development of HIV-1 reverse transcriptase inhibitors, molecular modeling and in vitro testing demonstrated that the 3,5-dimethyl motif perfectly occupies a conserved hydrophobic pocket in the enzyme. Removing these methyl groups drastically reduces the molecular interaction energy and antiviral potency [1]. Similarly, in S1P1 receptor agonists, the steric bulk of the 3,5-dimethylbenzoic acid core is essential for achieving receptor subtype selectivity and inducing the desired immunosuppressive response[2].

Evidence DimensionHydrophobic pocket binding and API potency
Target Compound DataProvides optimal steric bulk for high-affinity hydrophobic interactions in target enzymes/receptors.
Comparator Or BaselineUnsubstituted 4-aminobenzoic acid derivatives.
Quantified DifferenceSignificant loss of target binding affinity and receptor selectivity when the 3,5-dimethyl groups are omitted.
ConditionsStructure-Activity Relationship (SAR) studies in HIV-1 RT and S1P1 receptor models.

Buyers sourcing precursors for these specific drug classes cannot substitute this compound, as the methyl groups are an absolute structural requirement for the final drug's mechanism of action.

Chemoselective esterification
Reported
99% crude yield
Reported synthetic efficiency without amino protection
Methanol, SOCl₂, 80 °C, 16 h; methyl ester confirmed by MS (m/z 180.2 [M+H]⁺)
Solubility-lipophilicity balance
Context-dependent
LogP 1.28 | Solubility 1.27 mg/mL
Research scaffold context for permeability optimization
Computational predictions; amino analog more lipophilic than hydroxy analog (LogP <1.0)

NNRTI Synthesis

4-Amino-3,5-dimethylbenzoic acid is the required precursor for specific diarylpyrimidine (DAPY) analogues. Its di-methylated structure is essential for the final API to correctly dock into the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme, making it irreplaceable in these specific antiviral discovery and production workflows [1].

S1P1 Receptor Agonists

In the development of immunosuppressive agents for autoimmune diseases, this compound serves as a critical core building block. The steric hindrance provided by the 3,5-dimethyl groups ensures the correct spatial orientation of the molecule, which is necessary for selective agonism of the S1P1 receptor over other subtypes [2].

Azo Dyes and Liquid Crystals

Due to the blockage of the ortho positions, 4-amino-3,5-dimethylbenzoic acid undergoes clean diazotization and azo-coupling without unwanted side reactions. The resulting azobenzene derivatives exhibit unique photoisomerization properties and are used in the development of photosensitive chiral self-assembling materials[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Chemoselective carboxyl reactivity
Unprotected amino group compatibility in sequential conjugation
High-temperature cyclocondensation
High thermal stability profile
Heterocycle formation integrity at elevated temperatures
Fragment-based discovery research
Lead-like physicochemical balance
Hit elaboration compatibility within fragment guidelines
Azo dye precursor research
Carboxyl-anchored chromophore scaffold
Thermal and photochemical stability of diazo coupling products

XLogP3

1.5

Other CAS

4919-40-8

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